molecular formula C19H19NO3S B2360459 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one CAS No. 899215-14-6

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one

Cat. No. B2360459
CAS RN: 899215-14-6
M. Wt: 341.43
InChI Key: OGZREKSSRKMXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the reaction of activated sulfonyl electrophiles, usually sulfonyl chlorides, with ammonia, or an ammonia surrogate with a subsequent deprotection step . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one molecule contains a total of 48 bond(s). There are 29 non-H bond(s), 16 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aromatic) and 1 sulfone(s) .


Chemical Reactions Analysis

Sulfinyl radicals, one of the fundamental classes of S-centered radicals, have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons, where readily-accessed sulfinyl sulfones serve as the sulfinyl radical precursor . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step, and demonstrates tolerance to an extensive range of hydrocarbons and functional groups .

Scientific Research Applications

Biomimetic Reactive Sensors

Overview: PEDT’s charge and electrical energy consumption during reactions make it an intriguing material for biomimetic sensors.

Applications:

Regiocontrolled Synthesis of Substituted Imidazoles

Overview: Imidazoles are essential heterocycles found in various functional molecules. Recent advances in their synthesis have focused on regiocontrol.

Applications:

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons opens up possibilities for the application of sulfinyl radicals in organic synthesis .

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1,6-dimethylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-4-14-6-8-15(9-7-14)24(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZREKSSRKMXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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